molecular formula C13H15F3O2 B7969271 4'-n-Pentoxy-2,2,2-trifluoroacetophenone

4'-n-Pentoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7969271
M. Wt: 260.25 g/mol
InChI Key: XFXPUSQIKYNOGQ-UHFFFAOYSA-N
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Description

4’-n-Pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with a pentoxy substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-hydroxy-2,2,2-trifluoroacetophenone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4’-n-Pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 4’-n-pentoxy-2,2,2-trifluoroacetophenol.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

4’-n-Pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pentoxy group may interact with hydrophobic pockets in target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone
  • 4’-Methoxy-2,2,2-trifluoroacetophenone
  • 4’-Ethoxy-2,2,2-trifluoroacetophenone

Comparison: 4’-n-Pentoxy-2,2,2-trifluoroacetophenone is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to its analogs. The pentoxy group enhances the compound’s hydrophobicity and may influence its reactivity and interaction with biological targets. In contrast, compounds with shorter alkoxy groups, such as methoxy or ethoxy, may exhibit different solubility and reactivity profiles.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-pentoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-2-3-4-9-18-11-7-5-10(6-8-11)12(17)13(14,15)16/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPUSQIKYNOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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